5-Bromo-2-ethenylphenol

Descripción general

Descripción

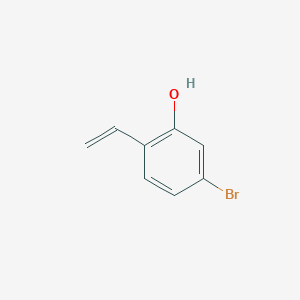

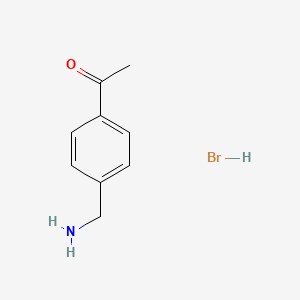

“5-Bromo-2-ethenylphenol” is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.04 g/mol .

Molecular Structure Analysis

The InChI code for “5-Bromo-2-ethenylphenol” is1S/C8H7BrO/c1-2-6-3-4-7 (9)5-8 (6)10/h2-5,10H,1H2 . This indicates that the compound consists of a phenol group with a bromine atom and an ethenyl group attached to the benzene ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

5-Bromo-2-ethenylphenol has potential applications in pharmaceutical research due to its structural similarity to compounds that exhibit a wide range of biological activities. For instance, benzimidazole derivatives, which share a similar core structure, are known for their antimicrobial, antiviral, and antitumor properties . This suggests that 5-Bromo-2-ethenylphenol could be a precursor or a candidate for drug development in these areas.

Material Science

In the field of material science, 5-Bromo-2-ethenylphenol could be used in the synthesis of biomedical materials, electronic materials, and energy materials. Its brominated aromatic structure may contribute to the development of novel materials with unique properties for use in various technological applications.

Enzyme Inhibition Studies

This compound has been used in the synthesis of benzimidazole derivatives that are evaluated for their α-glucosidase inhibitory activities. Such studies are crucial for the development of treatments for diseases like diabetes, as α-glucosidase inhibitors can help regulate blood sugar levels .

Analytical Chemistry

5-Bromo-2-ethenylphenol may serve as a standard or reference material in analytical chemistry. Its well-defined structure and properties can help in the calibration of analytical instruments and the validation of analytical methods.

Molecular Docking Studies

The compound has been involved in molecular docking studies to understand the interaction of molecules with the active sites of enzymes. This is particularly important in the design of enzyme inhibitors that can serve as therapeutic agents .

Chemical Synthesis

As a chemical intermediate, 5-Bromo-2-ethenylphenol can be used in the synthesis of a variety of organic compounds. Its vinyl group is reactive and can participate in various chemical reactions, making it a versatile building block in organic synthesis .

Biological Activity Profiling

Due to its structural features, 5-Bromo-2-ethenylphenol can be used in the profiling of biological activities of synthetic compounds. It can serve as a lead compound in the discovery of new drugs with potential biological activities .

Educational Use

In academic settings, 5-Bromo-2-ethenylphenol can be used as a teaching aid to demonstrate various chemical reactions and synthesis techniques. It can also be used in laboratory experiments to train students in handling and analyzing brominated organic compounds .

Mecanismo De Acción

Target of Action

It’s known that bromophenols, which 5-bromo-2-ethenylphenol is a derivative of, interact with various biological targets, including enzymes and receptors .

Mode of Action

Bromophenols are known to interact with their targets through various mechanisms, such as hydrogen bonding and halogen bonding .

Biochemical Pathways

Bromophenols can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied, and it was found that bzp and its active metabolite showed a short half-life and good dose-linear pharmacokinetic profile .

Result of Action

A study on a related compound, 5-bromo-2’-deoxyuridine (brdu), showed that it had negative effects on shoot and root redifferentiation in plant organogenesis in vitro .

Action Environment

It’s known that environmental factors can significantly influence the action of chemical compounds .

Propiedades

IUPAC Name |

5-bromo-2-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAWAZMJDCZCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethenylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)